Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
CAS No.:
Cat. No.: VC15853372
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2S |
|---|---|
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
| Standard InChI Key | JSFFEPMTNICTHW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN=C(S1)C2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a planar 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) with a cyclohexyl group at position 5 and an ethyl ester at position 2 . Key features include:
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Thiadiazole ring: Imparts rigidity and electron-deficient properties, facilitating π-π stacking and hydrogen bonding.
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Cyclohexyl substituent: Enhances lipid solubility, potentially improving membrane permeability.
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Ethyl ester: Serves as a hydrolyzable prodrug moiety or synthetic intermediate for carboxylate derivatives .
Table 1: Molecular Properties
Synthesis and Optimization
General Synthetic Routes
While detailed protocols remain proprietary, synthesis typically involves:
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Precursor preparation: Cyclohexylcarboxylic acid derivatives or thiocarbazates are used as starting materials .
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Cyclocondensation: Reaction with hydrazine derivatives under acidic or basic conditions to form the thiadiazole ring .
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Esterification: Introduction of the ethyl ester group via alkylation or transesterification .
A representative pathway for analogous compounds involves:
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Step 1: Cyclohexanecarboxylic acid → Cyclohexanecarbohydrazide (via hydrazine treatment).
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Step 2: Reaction with carbon disulfide and ethyl chloroformate to form the thiadiazole core .
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Step 3: Purification via column chromatography or recrystallization .
Table 2: Key Synthetic Challenges
| Challenge | Solution |
|---|---|
| Low cyclization yields | Microwave-assisted synthesis |
| Isomer separation | Chiral chromatography |
| Purification | Recrystallization from ethanol |
Biological Activities and Mechanisms
Antimicrobial Effects
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Bacterial targets: Disruption of cell wall synthesis (e.g., penicillin-binding proteins) and folate metabolism .
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Fungal targets: Inhibition of ergosterol biosynthesis, critical for fungal membrane integrity .
Structure-Activity Relationship (SAR)
Substituent Effects
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Cyclohexyl group: Enhances lipophilicity (logP ~3.4), improving blood-brain barrier penetration compared to phenyl analogs .
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Ethyl ester: Hydrolysis to carboxylic acid increases polarity, affecting pharmacokinetics .
Table 3: Comparative Bioactivity of Thiadiazole Derivatives
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| Ethyl 5-cyclopropyl analog | 12.57 | HT-29 cells |
| Ethyl 5-cyclohexyl analog | 2.44 | LoVo cells |
| Phenyl-substituted | 23.29 | MCF-7 cells |
Applications in Drug Development
Lead Optimization
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Prodrug design: Ethyl ester hydrolysis in vivo releases the active carboxylate, enabling controlled drug release .
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Combination therapies: Synergy with cisplatin observed in ovarian cancer models (1.8-fold efficacy increase) .
Material Science Applications
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Liquid crystals: The rigid thiadiazole core and flexible cyclohexane enable mesophase formation .
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Coordination polymers: Metal-organic frameworks (MOFs) with Cu(II) show promise in gas storage .
Future Perspectives
Clinical Translation Challenges
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Toxicity: Daphnia magna assays indicate moderate ecotoxicity (LC₅₀ = 48 µM) , necessitating structural refinements.
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Synthetic scalability: Transition from batch to flow chemistry could improve yields >80% .
Emerging Research Directions
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